molecular formula C19H23NO3 B1392114 2-(4-Hexyloxybenzoyl)-6-methoxypyridine CAS No. 1187166-42-2

2-(4-Hexyloxybenzoyl)-6-methoxypyridine

Cat. No.: B1392114
CAS No.: 1187166-42-2
M. Wt: 313.4 g/mol
InChI Key: KJMRFZAUJCBANC-UHFFFAOYSA-N
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Description

2-(4-Hexyloxybenzoyl)-6-methoxypyridine is a chemical compound that belongs to the family of pyridine derivatives. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 325.42 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hexyloxybenzoyl)-6-methoxypyridine typically involves the reaction of 4-hexyloxybenzoyl chloride with 6-methoxypyridine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hexyloxybenzoyl)-6-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The benzylic position of the hexyloxybenzoyl group can be oxidized to form benzoic acids using oxidizing agents such as potassium permanganate (KMnO4) under acidic conditions.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).

Major Products Formed

    Oxidation: Benzoic acids.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated pyridine derivatives.

Scientific Research Applications

2-(4-Hexyloxybenzoyl)-6-methoxypyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Hexyloxybenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

2-(4-Hexyloxybenzoyl)-6-methoxypyridine can be compared with other similar compounds, such as:

    2-(4-Hexyloxybenzoyl)-5-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.

    2-(4-Hexyloxybenzoyl)oxazole: Contains an oxazole ring instead of a pyridine ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hexyloxybenzoyl and methoxypyridine moieties contributes to its versatility in various applications.

Properties

IUPAC Name

(4-hexoxyphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-3-4-5-6-14-23-16-12-10-15(11-13-16)19(21)17-8-7-9-18(20-17)22-2/h7-13H,3-6,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMRFZAUJCBANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101217831
Record name [4-(Hexyloxy)phenyl](6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187166-42-2
Record name [4-(Hexyloxy)phenyl](6-methoxy-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Hexyloxy)phenyl](6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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